3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine

Medicinal Chemistry SAR Physicochemical Profiling

3-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS 886896-53-3) is a heterocyclic small molecule with the molecular formula C20H24BrN5O and a molecular weight of 430.3 g/mol. The compound belongs to the benzoyl-piperazine-pyridazine class, featuring a pyridazine core substituted at the 3-position with a 4-(3-bromobenzoyl)piperazin-1-yl moiety and at the 6-position with a piperidin-1-yl group.

Molecular Formula C20H24BrN5O
Molecular Weight 430.3 g/mol
CAS No. 886896-53-3
Cat. No. B6481428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
CAS886896-53-3
Molecular FormulaC20H24BrN5O
Molecular Weight430.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br
InChIInChI=1S/C20H24BrN5O/c21-17-6-4-5-16(15-17)20(27)26-13-11-25(12-14-26)19-8-7-18(22-23-19)24-9-2-1-3-10-24/h4-8,15H,1-3,9-14H2
InChIKeySUAFFHLAWVPTBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS 886896-53-3): Structural Identity and Procurement Baseline


3-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS 886896-53-3) is a heterocyclic small molecule with the molecular formula C20H24BrN5O and a molecular weight of 430.3 g/mol [1]. The compound belongs to the benzoyl-piperazine-pyridazine class, featuring a pyridazine core substituted at the 3-position with a 4-(3-bromobenzoyl)piperazin-1-yl moiety and at the 6-position with a piperidin-1-yl group. It is primarily distributed as a screening compound by commercial vendors (e.g., Life Chemicals catalog F2604-0386) at typical purities of ≥90% [1]. The compound is one of three regioisomeric bromobenzoyl analogs (ortho, meta, para) that share identical molecular formulas but differ exclusively in the position of the bromine substituent on the benzoyl ring, making regioisomeric identity a critical procurement parameter.

Why 3-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine Cannot Be Interchanged with In-Class Analogs: The Critical Role of Bromine Regiochemistry


The three regioisomers—3-bromobenzoyl (meta, CAS 886896-53-3), 2-bromobenzoyl (ortho, CAS 886896-49-7), and 4-bromobenzoyl (para, CAS 886896-57-7)—are not interchangeable despite sharing the identical molecular formula and core scaffold [1]. The position of the bromine atom on the benzoyl ring dictates the electronic distribution, dipole moment, and steric profile of the molecule, which can profoundly influence target binding, metabolic stability, and physicochemical properties [2]. In closely related pyridazinobenzylpiperidine series evaluated for monoamine oxidase (MAO) inhibition, the 3-position substituent rank order for MAO-B inhibitory potency was -Cl > -OCH3 > -F > -CN > -CH3 > -Br, demonstrating that even within the same substituent class, positional isomerism alone can alter rank-order potency [3]. Consequently, substituting one bromo-regioisomer for another without re-validation risks introducing uncontrolled variables into SAR studies, HTS campaigns, or pharmacological profiling workflows.

Quantitative Differentiation Evidence for 3-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS 886896-53-3) Versus Closest Analogs


Regioisomeric Identity: Meta-Bromo Substitution Confers Distinct Computed Physicochemical Properties Relative to Ortho and Para Analogs

Among the three bromobenzoyl regioisomers, the meta-substituted target compound (CAS 886896-53-3) exhibits a distinct topological polar surface area (TPSA) and lipophilicity profile relative to the ortho isomer (CAS 886896-49-7). While the ortho isomer has a reported XLogP3 of 3.2 and TPSA of 52.6 Ų [1], the meta substitution pattern alters the molecular electrostatic potential distribution due to the different orientation of the C-Br dipole relative to the piperazine carbonyl, which can affect both passive membrane permeability and target binding site complementarity. The difference in TPSA between ortho and meta isomers is anticipated to be on the order of 0–3 Ų based on the non-symmetric contribution of the bromine atom to the polar surface, though precise computed values for the meta isomer require explicit calculation. Hydrogen bond acceptor count remains constant at 5 across all three isomers, while rotatable bond count is uniformly 3 [1].

Medicinal Chemistry SAR Physicochemical Profiling

Benzoyl-Piperazine Pharmacophore: Class-Level Evidence for GlyT-1 Inhibition and CNS Target Engagement

Benzoyl-piperazine derivatives, including compounds structurally related to the target molecule, have been disclosed as glycine transporter-1 (GlyT-1) inhibitors with therapeutic potential in schizophrenia, cognitive impairment, and Alzheimer's disease [1]. The benzoyl-piperazine pharmacophore is explicitly claimed in US patent US7427612B2, where the carbonyl-piperazine linkage serves as a critical scaffold for GlyT-1 binding. While the target compound (meta-bromo) is not individually exemplified with IC50 data in the patent, its core scaffold matches the generic Markush structure, and the electron-withdrawing bromine substituent at the meta position is consistent with the SAR trends described for potency optimization [1]. In contrast, the sulfonyl-piperazine analog series (e.g., 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines) have been optimized as CNS-penetrant pan-muscarinic M4 antagonists, demonstrating that the carbonyl-to-sulfonyl linker switch fundamentally redirects target selectivity from GlyT-1 to muscarinic receptors [2]. This class-level evidence positions the benzoyl-piperazine chemotype, including the target compound, as a starting point for GlyT-1-focused programs rather than muscarinic programs.

GlyT-1 Inhibition CNS Drug Discovery Schizophrenia

Pyridazinobenzylpiperidine SAR: Positional Substituent Effects on MAO-B Inhibition Inform Expectation for Bromine Regioisomers

In a published series of 24 pyridazinobenzylpiperidine derivatives evaluated for MAO-A and MAO-B inhibition, the 3-position substituent on the aromatic ring exhibited a clear rank order for MAO-B inhibitory potency: -Cl > -OCH3 > -F > -CN > -CH3 > -Br [1]. This demonstrates that a 3-bromo substituent (the exact substitution pattern of the target compound's benzoyl ring) is associated with measurable but relatively modest MAO-B inhibition compared to 3-chloro or 3-methoxy analogs. While the target compound differs from the pyridazinobenzylpiperidine series by having a carbonyl linker rather than a methylene linker, the electronic influence of the meta-bromo substituent on the aromatic ring is directionally informative. The SAR data suggest that if the target compound were to engage MAO enzymes, its 3-bromo substitution would place it at the lower end of the potency range relative to 3-Cl or 3-OCH3 analogs, a consideration for researchers screening against MAO targets.

MAO-B Inhibition Neurodegeneration SAR

Procurement Differentiation: Regioisomer-Specific Pricing and Availability from Screening Compound Libraries

The meta-bromo isomer (CAS 886896-53-3) is commercially available from Life Chemicals (catalog F2604-0386) at ≥90% purity, with pricing ranging from $81.00 (1 mg) to $240.00 (50 mg) as of May 2023 [1]. The ortho isomer (CAS 886896-49-7, catalog F2604-0385) and para isomer (CAS 886896-57-7) are also commercially available, but their stock levels, pricing, and lead times may differ across vendors. The meta isomer's specific catalog code F2604-0386 corresponds to Life Chemicals' screening compound collection, indicating its inclusion in diversity-oriented screening decks. No academic publications specifically reporting biological data for this exact compound were identified within the search constraints, which is typical for screening library compounds that have not yet been the subject of published lead optimization campaigns. This positions the compound as an early-stage tool for target-agnostic phenotypic screening or as a synthetic intermediate for further derivatization via the bromine handle.

Chemical Procurement Screening Libraries Hit-to-Lead

Synthetic Utility: Meta-Bromo Substituent as a Versatile Cross-Coupling Handle for Library Expansion

The meta-bromine atom on the benzoyl ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the compound scaffold [1]. This is a shared feature across all three bromo-regioisomers; however, the meta position offers distinct steric and electronic properties that influence coupling rates and regioselectivity in subsequent transformations. The electron-withdrawing carbonyl group exerts a meta-directing effect, which, combined with the meta-bromine, creates a substitution pattern that is electronically deactivated toward electrophilic aromatic substitution but activated toward nucleophilic aromatic substitution and metal-catalyzed couplings compared to the para isomer. The meta disposition also avoids the steric congestion present in the ortho isomer (CAS 886896-49-7), which can slow oxidative addition in cross-coupling due to peri-interactions with the carbonyl group [1]. This makes the meta isomer a more synthetically tractable intermediate for parallel library synthesis compared to the ortho isomer.

Synthetic Chemistry Cross-Coupling Library Synthesis

Core Scaffold Differentiation: Benzoyl-Piperazine vs. Sulfonyl-Piperazine Linker Defines Target Selectivity and CNS Penetration Profile

The target compound features a benzoyl (C=O) linker between the piperazine and the bromophenyl ring. This contrasts with the extensively characterized sulfonyl (SO2) linker series (e.g., 3-(4-arylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines), which were optimized as CNS-penetrant pan-muscarinic M4 antagonists with reported IC50 values in the nanomolar range [1]. The benzoyl series, exemplified by the target compound and its patent class (US7427612B2), targets GlyT-1 rather than muscarinic receptors. This scaffold-level differentiation is critical: the carbonyl linker confers a different hydrogen-bonding geometry and electronic character compared to the tetrahedral sulfonyl group, fundamentally altering the pharmacophore. While the sulfonyl series has published M4 antagonist IC50 values (e.g., compound 14f: M4 IC50 = 12 nM) [1], comparable quantitative potency data for the benzoyl series at GlyT-1 are available only within the patent literature and not retrieved for the specific meta-bromo compound within search constraints.

Target Selectivity CNS Drug Design Scaffold Hopping

Optimal Research and Procurement Application Scenarios for 3-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS 886896-53-3)


GlyT-1 Inhibitor Hit Expansion and SAR Studies in CNS Drug Discovery

Based on the benzoyl-piperazine pharmacophore's established association with GlyT-1 inhibition [1], this compound is best deployed as a starting point or reference tool in GlyT-1-focused hit-to-lead programs targeting schizophrenia and cognitive disorders. Its meta-bromo substituent provides a synthetic handle for late-stage diversification via Suzuki or Buchwald-Hartwig couplings, enabling rapid parallel library synthesis to explore SAR around the benzoyl ring while maintaining the core benzoyl-piperazine-pyridazine scaffold [2]. Researchers should compare activity against the corresponding ortho- and para-bromo isomers to establish regioisomeric SAR and confirm that the meta position is optimal for target engagement.

Regioisomeric Probe for MAO-B Selectivity Profiling

Given the published SAR from pyridazinobenzylpiperidine derivatives showing that 3-bromo substitution yields relatively weak MAO-B inhibition compared to 3-chloro or 3-methoxy analogs [1], this compound can serve as a low-potency control or selectivity probe in MAO inhibitor screening panels. Its inclusion alongside the 3-Cl analog (if available) would allow researchers to quantify the contribution of the bromine substituent to MAO-B binding and to benchmark new chemical series against a known low-potency reference point.

Phenotypic Screening in Target-Agnostic Hit Discovery Campaigns

As a screening library compound (Life Chemicals F2604-0386) [1], this molecule is appropriate for inclusion in diversity-oriented phenotypic screening decks where the objective is to identify novel bioactive chemotypes without prior target hypothesis. Its physicochemical profile (MW 430.3, moderate lipophilicity) falls within drug-like chemical space, and any hits identified can be rapidly followed up by testing the ortho and para isomers to assess regioisomeric specificity, a key early triage step in hit validation.

Synthetic Methodology Development: Meta-Selective Cross-Coupling Optimization

The meta-bromo substituent, electronically influenced by the adjacent carbonyl group, presents an interesting substrate for developing and benchmarking new catalytic systems for meta-selective cross-coupling [1]. Compared to the sterically hindered ortho isomer (CAS 886896-49-7) and the electronically distinct para isomer (CAS 886896-57-7), the meta isomer offers an intermediate reactivity profile that can be used to probe catalyst scope and ligand effects in Pd-catalyzed transformations, with direct applicability to medicinal chemistry library synthesis.

Quote Request

Request a Quote for 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.